Preserved LSD1 Biochemical Potency with a Strategic Margin: Compound 21g vs. GSK-690
The lead derivative compound 21g, built on the 4-(pyrrolidin-3-yl)benzonitrile scaffold, retains potent, reversible LSD1 inhibition that is competitive with the progenitor inhibitor GSK-690, establishing that the scaffold hop does not compromise target engagement [1]. In a biochemical assay, compound 21g exhibited a Kd of 22 nM and an IC50 of 57 nM, compared to GSK-690's Kd of 9 nM and IC50 of 37 nM [2]. The ~1.5-fold reduction in biochemical IC50 is an intentional trade-off that enables substantially improved selectivity parameters, as detailed in subsequent evidence dimensions [1].
| Evidence Dimension | LSD1 biochemical inhibition (Kd, IC50) |
|---|---|
| Target Compound Data | Kd = 22 nM; IC50 = 57 nM (Compound 21g, a 4-(pyrrolidin-3-yl)benzonitrile derivative) |
| Comparator Or Baseline | GSK-690: Kd = 9 nM; IC50 = 37 nM |
| Quantified Difference | Kd reduced by 2.4-fold (22 vs 9 nM); IC50 reduced by 1.5-fold (57 vs 37 nM). |
| Conditions | Biochemical inhibition assay; SPR for Kd determination; LSD1 enzyme. |
Why This Matters
This demonstrates that the scaffold achieves physiologically relevant target engagement levels, preserving the therapeutic window while enabling critical gains in selectivity that are impossible with the tighter-binding but more toxic GSK-690.
- [1] Mould, D. P.; Bremberg, U.; Jordan, A. M.; Geitmann, M.; McGonagle, A. E.; Somervaille, T. C. P.; Spencer, G. J.; Ogilvie, D. J. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorg. Med. Chem. Lett. 2017, 27, 4755-4759. View Source
- [2] Molcalx Blog. Case Study: Scaffold Hopping Optimizes Selective Reversible LSD1 Inhibitors (BMCL 2017). 2017. View Source
